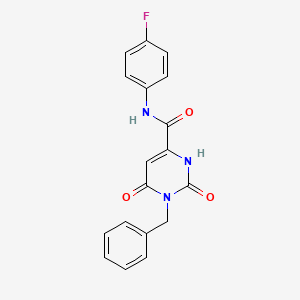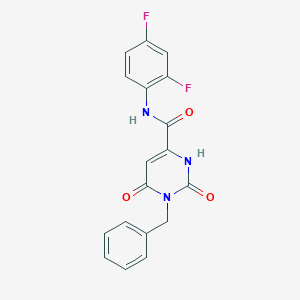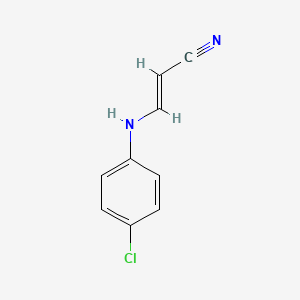![molecular formula C9H5ClF3N3O2 B3035834 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate CAS No. 338748-51-9](/img/structure/B3035834.png)
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate
Overview
Description
The compound “8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate” is a chemical compound with the molecular weight of 221.57 . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine . The InChI code for this compound is 1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.57 . The compound is stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Anticonvulsant Activities
Several studies have explored the anticonvulsant properties of compounds structurally similar to 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate. Notably, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, including compounds with structural similarities, have been synthesized and tested for anticonvulsant activity against maximal electroshock-induced seizures in rats. Some of these compounds exhibited potent anticonvulsant activity, suggesting the potential of the triazolopyridinyl structure in this application (Kelley et al., 1995).
Anti-Asthmatic and Anti-Inflammatory Properties
Compounds related to the triazolopyridinyl structure have shown promise in the treatment of respiratory diseases. A novel series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides was synthesized and evaluated for the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series exhibited potent anti-asthmatic activity, suggesting potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Neuroprotective and Anti-Parkinsonian Effects
The neuroprotective and anti-Parkinsonian potential of structurally similar compounds to 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate has been investigated. Specifically, 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones were synthesized and evaluated. These compounds showed significant activity against neuroleptic-induced catalepsy and oxidative stress in mice, suggesting potential for treatment of Parkinson's disease (Azam et al., 2010).
Antidepressant Activity
Research on compounds with a benzodiazepine structure, including those similar to 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate, has shown potential antidepressant activities. U-43,465F, a related compound, demonstrated both antipunishment activity and an antidepressant-like reversal of apomorphine-induced hypothermia in animal models, suggesting potential antidepressant effects (Thiébot et al., 1982).
Anti-Tumor and Anti-Inflammatory Properties
Compounds with the triazolopyridinyl structure have been investigated for anti-tumor and anti-inflammatory properties. For instance, a variety of 5-amino-6,8-dicyano-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate containing compounds were synthesized and showed considerable anti-inflammatory and PGE(2) inhibitory properties, as well as anti-tumor activity against certain human tumor cell lines (Girgis & Barsoum, 2009).
properties
IUPAC Name |
[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2/c1-4(17)18-8-15-14-7-6(10)2-5(3-16(7)8)9(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKLUIFCCQTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3035760.png)
methanol](/img/structure/B3035762.png)
![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B3035767.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-pyridinyl)-2-propen-1-one](/img/structure/B3035768.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate](/img/structure/B3035769.png)
![2-(benzylsulfanyl)-7-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035771.png)
![7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035772.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B3035773.png)
![4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B3035774.png)